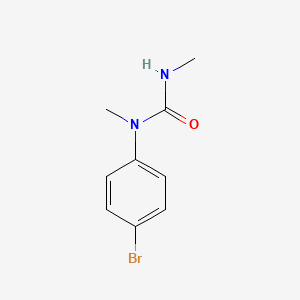
N-(4-Bromophenyl)-N,N'-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Bromophenyl)-N,N’-dimethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N,N’-dimethylurea typically involves the reaction of 4-bromoaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N,N’-dimethylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-(4-Bromophenyl)-N,N’-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azide, cyanide, and thiol derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Amine derivatives are produced.
科学研究应用
N-(4-Bromophenyl)-N,N’-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-Bromophenyl)-N,N’-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The bromophenyl group can enhance the compound’s binding affinity to target proteins, leading to its biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
N-(4-Bromophenyl)-N,N’-dimethylurea can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N,N’-dimethylurea: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
N-(4-Fluorophenyl)-N,N’-dimethylurea: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
N-(4-Methylphenyl)-N,N’-dimethylurea: The presence of a methyl group can alter its physical and chemical characteristics.
属性
CAS 编号 |
93740-30-8 |
|---|---|
分子式 |
C9H11BrN2O |
分子量 |
243.10 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-1,3-dimethylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
OYZJUZIBHMQKKK-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















